2,2'-Bithiophene-5-carbaldehyde
Overview
Description
2,2’-Bithiophene-5-carboxaldehyde, also known as 2,2’-Bithiophene-5-carbaldehyde, is a chemical compound with the empirical formula C9H6OS2 . It is a yellow-brown to brown crystalline powder . This compound may be used in the synthesis of various other compounds, including boron dipyrromethene (BODIPY) oligothiophenes, (2,2’-bithiophene-5-carbaldehyde)-4-nitrophenylhydrazone (BT-NPH), bithiophene fulleropyrrolidine, and azomethine phthalic diimides .
Synthesis Analysis
2,2’-Bithiophene-5-carboxaldehyde can be synthesized through a multi-step reaction process . For instance, it can be used to produce BT-NPH via a reaction with 4-nitrophenylhydrazine . It can also be used to produce bithiophene fulleropyrrolidine via refluxing with sarcosine and fullerene .Molecular Structure Analysis
The molecular weight of 2,2’-Bithiophene-5-carboxaldehyde is 194.27 . Its molecular structure includes a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
As mentioned earlier, 2,2’-Bithiophene-5-carboxaldehyde can react with 4-nitrophenylhydrazine to produce BT-NPH . It can also undergo a reaction with sarcosine and fullerene to produce bithiophene fulleropyrrolidine .Physical And Chemical Properties Analysis
2,2’-Bithiophene-5-carboxaldehyde is a yellow-brown to brown crystalline powder . It has a melting point of 55-58 °C .Scientific Research Applications
Synthesis of Boron Dipyrromethene (BODIPY) Oligothiophenes
- Summary of Application : 2,2’-Bithiophene-5-carbaldehyde is used in the synthesis of boron dipyrromethene (BODIPY) oligothiophenes . BODIPY oligothiophenes are fluorescent dyes that have applications in various fields such as bioimaging and organic electronics due to their excellent photophysical properties.
- Methods of Application : The synthesis involves a multi-step reaction process . The exact procedure would depend on the specific type of BODIPY oligothiophene being synthesized.
- Results or Outcomes : The successful synthesis of BODIPY oligothiophenes would result in compounds with unique photophysical properties, which can be quantified using techniques such as UV-Vis spectroscopy and fluorescence spectroscopy .
Synthesis of 4-Nitrophenylhydrazone Derivatives
- Summary of Application : 2,2’-Bithiophene-5-carbaldehyde can react with 4-nitrophenylhydrazine to produce 4-nitrophenylhydrazone derivatives . These compounds have potential applications in the development of organic semiconductors.
- Methods of Application : The synthesis involves reacting 2,2’-Bithiophene-5-carbaldehyde with 4-nitrophenylhydrazine . The exact procedure would depend on the specific conditions used in the reaction.
- Results or Outcomes : The successful synthesis of 4-nitrophenylhydrazone derivatives would result in compounds with potential semiconductor properties, which can be quantified using techniques such as cyclic voltammetry .
Synthesis of Bithiophene Fulleropyrrolidine
- Summary of Application : 2,2’-Bithiophene-5-carbaldehyde can be used in the synthesis of bithiophene fulleropyrrolidine . This compound has potential applications in the development of organic solar cells due to its unique electronic properties.
- Methods of Application : The synthesis involves refluxing 2,2’-Bithiophene-5-carbaldehyde with sarcosine and fullerene . The exact procedure would depend on the specific conditions used in the reaction.
- Results or Outcomes : The successful synthesis of bithiophene fulleropyrrolidine would result in a compound with unique electronic properties, which can be quantified using techniques such as cyclic voltammetry .
Synthesis of Azomethine Phthalic Diimides
- Summary of Application : 2,2’-Bithiophene-5-carbaldehyde can be used in the synthesis of azomethine phthalic diimides . These compounds have potential applications in the development of organic semiconductors.
- Methods of Application : The synthesis involves heating 2,2’-Bithiophene-5-carbaldehyde with N,N-bis(4-amino-2,3,5,6-tetramethylphenyl)naphthalene-1,4,5,8-dicarboximide (DANDI) . The exact procedure would depend on the specific conditions used in the reaction.
- Results or Outcomes : The successful synthesis of azomethine phthalic diimides would result in compounds with potential semiconductor properties, which can be quantified using techniques such as cyclic voltammetry .
Synthesis of Bithiophene Imide Dyes
- Summary of Application : 2,2’-Bithiophene-5-carbaldehyde can be used in the synthesis of bithiophene imide dyes . These dyes have potential applications in the development of organic solar cells due to their unique electronic properties.
- Methods of Application : The synthesis involves reacting 2,2’-Bithiophene-5-carbaldehyde with an appropriate imide . The exact procedure would depend on the specific conditions used in the reaction.
- Results or Outcomes : The successful synthesis of bithiophene imide dyes would result in compounds with unique electronic properties, which can be quantified using techniques such as cyclic voltammetry .
Synthesis of Bithiophene Schiff Base Compounds
- Summary of Application : 2,2’-Bithiophene-5-carbaldehyde can be used in the synthesis of bithiophene Schiff base compounds . These compounds have potential applications in the development of organic semiconductors.
- Methods of Application : The synthesis involves reacting 2,2’-Bithiophene-5-carbaldehyde with an appropriate amine . The exact procedure would depend on the specific conditions used in the reaction.
- Results or Outcomes : The successful synthesis of bithiophene Schiff base compounds would result in compounds with potential semiconductor properties, which can be quantified using techniques such as cyclic voltammetry .
Safety And Hazards
This compound is classified as non-combustible solids . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
Relevant Papers One relevant paper is “Thiophene- and bithiophene-based π-conjugated Schiff base oligomers” which discusses the synthesis of new π-conjugated Schiff base oligomers based on a binaphthalene core and containing thiophene or bithiophene units in their backbone .
properties
IUPAC Name |
5-thiophen-2-ylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBWRAXKYXTOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191237 | |
Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bithiophene-5-carbaldehyde | |
CAS RN |
3779-27-9 | |
Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,2'-Bithiophene)-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Bithiophene-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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